7-Chlorodibenzo(b,f)(1,4)oxazepine
Description
Historical Trajectory and Evolution of Dibenzo[b,f]nih.govresearchgate.netoxazepine Derivatives in Chemical Science
The study of dibenzo[b,f] nih.govresearchgate.netoxazepines and their derivatives has a rich history rooted in the quest for novel therapeutic agents. The parent compound, dibenz[b,f] nih.govresearchgate.netoxazepine, also known as CR gas, was developed by the British Ministry of Defence in the late 1950s and early 1960s as a riot control agent. nih.govt3db.ca This initial application spurred further investigation into the synthesis and properties of this heterocyclic system.
Early synthetic routes often involved the condensation of an o-aminophenol with an o-halobenzaldehyde, followed by cyclization. researchgate.net Over the years, more efficient methods have been developed, including microwave-assisted one-pot syntheses that have significantly improved yields. researchgate.net A key transformation in the synthesis of many derivatives is the conversion of a dibenz[b,f] nih.govresearchgate.netoxazepin-11(10H)-one to the corresponding 11-chloro derivative. This is often achieved using reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline. chemicalbook.com This reactive intermediate then serves as a versatile precursor for introducing various functional groups at the 11-position.
The evolution of research on these derivatives has been marked by a shift from their initial use as incapacitating agents to their exploration as scaffolds for medicinal chemistry. The introduction of different substituents on the dibenzo framework, particularly chlorine atoms, has been shown to significantly influence the compound's properties and biological target interactions. nih.gov
Academic Significance of the 7-Chlorodibenzo(b,f)(1,4)oxazepine Structural Scaffold
The this compound scaffold is of significant academic interest primarily as a crucial intermediate in the synthesis of a wide range of more complex molecules. Its chemical reactivity and the specific influence of the chlorine atom at the 7-position make it a valuable building block in organic synthesis and drug discovery.
The presence of the chlorine atom on one of the benzene (B151609) rings modifies the electronic properties of the entire tricyclic system. This electronic influence can affect the reactivity of other positions on the scaffold and is a key factor in its utility. For instance, this compound is a precursor in the synthesis of various ligands for G-protein coupled receptors (GPCRs). nih.gov
A significant area of research involves the synthesis of derivatives where the hydrogen at the 11-position is replaced by various amine-containing side chains. This is typically achieved by first preparing an 11-chloro or 11-oxo intermediate. For example, 2-Chlorodibenz[b,f] nih.govresearchgate.netoxazepin-11(10H)-one is a well-documented starting material. nih.gov This lactam can be converted to an imidoyl chloride, which is then readily substituted with nucleophiles like piperazine (B1678402) derivatives. chemicalbook.com This synthetic strategy has been instrumental in creating libraries of compounds for screening against various biological targets.
Research has shown that the chlorine substitution pattern on the dibenzo[b,f] nih.govresearchgate.netoxazepine core is critical for determining receptor selectivity and specificity. nih.gov For example, studies have explored how different chlorine substitution patterns influence the affinity of these compounds for histamine (B1213489) H1, H4, and serotonin (B10506) 5-HT2A receptors. nih.gov The 7-chloro substitution, in particular, is a feature of compounds that have been investigated for their dual-acting ligand properties. nih.gov
The academic importance of this compound is not limited to its role as a synthetic precursor. It also serves as a model compound for studying the fundamental chemistry of seven-membered heterocyclic systems. Researchers have investigated its reactions, such as oxidation and reduction, to understand the reactivity of the core structure. lookchem.com The synthesis of radiolabelled versions, for instance with Carbon-14, has been undertaken to facilitate metabolic studies of more complex derivatives built upon this scaffold. lookchem.com
Below are tables detailing the properties of this compound and a related key intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈ClNO |
| Molecular Weight | 229.66 g/mol |
| Stereochemistry | Achiral |
| Charge | 0 |
| Source: fda.gov |
Table 2: Synthesis of a Dichloro-Derivative from a Chloro-Oxazepinone Precursor
| Starting Material | Reagents | Product | Yield |
| 2-chlorodibenzo[b,f] nih.govresearchgate.netoxazepin-11(10H)-one | N,N-dimethyl-aniline, trichlorophosphate in toluene | Dibenz[b,f] nih.govresearchgate.netoxazepine, 2,11-dichloro- | 33% |
| Source: chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60288-05-3 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chlorobenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C13H8ClNO/c14-10-5-6-11-13(7-10)16-12-4-2-1-3-9(12)8-15-11/h1-8H |
InChI Key |
AZSAEPBUDAXVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preclinical Pharmacological Research on Dibenzo B,f 1 2 Oxazepine Derivatives
Receptor Binding and Ligand Affinity Profiling
The therapeutic and off-target effects of dibenzo[b,f] researchgate.netoxazepine derivatives are largely dictated by their affinity for a wide range of G-protein coupled receptors (GPCRs). The substitution pattern on the tricyclic core significantly influences this binding profile.
The interaction of dibenzo[b,f] researchgate.netoxazepine derivatives with dopamine (B1211576) receptors is of significant interest, particularly for their potential as antipsychotic agents. While comprehensive binding data for 7-Chlorodibenzo(b,f)(1,4)oxazepine across all dopamine receptor subtypes is not extensively detailed in the public domain, studies on related compounds offer valuable insights.
For instance, a patent for dibenzo[b,f] researchgate.netoxazapine compounds reported that a specific derivative, referred to as Compound K, exhibited low micromolar IC50 binding affinity for both the D2S and D2L receptor subtypes, which was comparable to the affinity of clozapine. googleapis.com Further research into pyridobenzoxazepine derivatives, which are structurally related, has shown that repeated treatment with certain analogues can significantly increase the density of D1 and D4 receptors in the nucleus accumbens and caudate putamen, and D2 receptors in the medial prefrontal cortex and hippocampus in rats. researchgate.net This suggests a modulatory role of the dibenzo[b,f] researchgate.netoxazepine scaffold on the dopaminergic system. However, for many derivatives, the affinity for dopamine receptors is lower than for other targets.
The serotonergic system is another primary target for dibenzo[b,f] researchgate.netoxazepine derivatives. The 5-HT2A receptor, in particular, has been a focal point of investigation.
A significant finding in the field was the identification of 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netoxazepine as a potent dual histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptor ligand. researchgate.netnih.gov This compound displayed a high affinity for the human 5-HT2A receptor. researchgate.netnih.gov In a broader screening, it was noted that for this dual ligand, the affinity for other analyzed GPCRs was significantly lower. researchgate.netnih.gov
The affinity of various dibenzo[b,f] researchgate.netoxazepine derivatives for the 5-HT2A receptor is presented in the table below. The substitution pattern, particularly the presence and position of chlorine atoms, plays a crucial role in modulating this affinity.
| Compound | Receptor Subtype | pKi |
| 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netoxazepine | h5-HT2A | 8.74 researchgate.netnih.gov |
This table is interactive. Click on the headers to sort the data.
Information regarding the interaction of these specific derivatives with the 5-HT7 receptor subtype is less prevalent in the available scientific literature.
A noteworthy characteristic of several dibenzo[b,f] researchgate.netoxazepine derivatives is their high affinity for histamine receptors, particularly the H1 and H4 subtypes. The compound 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netoxazepine , also known as VUF6884, was reported as a dual H1/H4 receptor ligand. nih.gov
Further studies by Naporra and colleagues in 2016 provided a detailed pharmacological characterization of a series of dibenzo[b,f] researchgate.netoxazepine and related dibenzo[b,e]oxepine derivatives at histamine receptors. nih.gov Their findings underscored the influence of the chlorine substitution pattern on the affinity and selectivity for hH1R and hH4R. For some of these derivatives, the affinity for other aminergic GPCRs was found to be in a similar range to that for H1R or H4R, leading to their classification as "dirty drugs," indicating a broad receptor interaction profile. nih.gov
Below is a table summarizing the binding affinities of selected dibenzo[b,f] researchgate.netoxazepine derivatives for human histamine H1 and H4 receptors.
| Compound | Receptor Subtype | pKi |
| 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netoxazepine (VUF6884) | hH1R | 8.11 nih.gov |
| 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netoxazepine (VUF6884) | hH4R | 7.55 nih.gov |
| 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netoxazepine | hH1R | 9.23 researchgate.netnih.gov |
This table is interactive. Click on the headers to sort the data.
The interaction of dibenzo[b,f] researchgate.netoxazepine derivatives with adrenergic receptors has been noted, though detailed quantitative data for this compound is limited. Studies on structurally related pyridobenzoxazepine derivatives have shown affinity for α2A receptors. researchgate.net The broader screening of dibenzo[b,f] researchgate.netoxazepine derivatives by Naporra et al. (2016) included adrenergic receptors, but specific pKi values for the 7-chloro derivative were not individually reported in the abstract, other than to note that for some compounds, affinities were in a similar range to the high affinities observed at histamine receptors. nih.gov
The affinity of dibenzo[b,f] researchgate.netoxazepine derivatives for cholinergic and glutamate (B1630785) receptors appears to be generally low. A patent disclosure for related compounds indicated that a specific derivative, Compound K, had very low affinity for M1 and M3 muscarinic receptors. googleapis.com This suggests that significant interaction with the cholinergic system may not be a primary characteristic of this chemical class.
There is a notable lack of specific binding data for this compound and its close derivatives at the NMDA glutamate receptor in the reviewed literature.
Ion Channel Modulation and Functional Electrophysiology
The effects of dibenzo[b,f] researchgate.netoxazepine derivatives are not limited to direct receptor binding; they can also modulate the activity of various ion channels. This modulation can occur through direct interaction with the channel protein or indirectly as a downstream consequence of GPCR activation. googleapis.com
Research has shown that dibenz[b,f] researchgate.netoxazepine itself can act as a calcium channel antagonist, inhibiting the influx of calcium ions. Furthermore, the parent compound, dibenz[b,f] researchgate.netoxazepine, is recognized as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for irritant chemicals. nih.gov This activation leads to an influx of calcium ions, triggering cellular responses.
In the context of structurally related compounds, loxapine (B1675254), which shares the dibenzo[b,f] researchgate.netoxazepine core, has been shown to alter whole-cell currents and activate intracellular calcium stores in cancer cell lines. nih.gov Additionally, some dibenzazepine (B1670418) tricyclic compounds, a class that includes the dibenzo[b,f] researchgate.netoxazepine scaffold, function as sodium channel blockers. researchgate.net However, specific electrophysiological studies detailing the direct modulatory effects of this compound on various ion channels are not extensively available.
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Activation Mechanisms
The parent compound, dibenz[b,f]oxazepine, also known as CR gas, is a potent lachrymatory agent, and its effects are primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is recognized as a key sensor for irritant chemicals. Activation of the TRPA1 channel by dibenzo[b,f]oxazepine derivatives leads to a significant influx of calcium ions, triggering cellular responses that manifest as pain, irritation, and inflammation.
Research into analogues of this class has revealed them to be extremely potent agonists of the human TRPA1 receptor. The synthesis and biological evaluation of various substituted dibenz[b,f]oxazepines have provided valuable insights into the structure-activity relationship (SAR) for this class of TRPA1 agonists, with some compounds demonstrating EC₅₀ values as low as 0.1 nM. This potent activity has led to the use of these compounds as pharmacological tools to study the TRPA1 channel and to screen for novel TRPA1 antagonists, which have potential therapeutic applications in conditions like asthma and pain.
Potassium Channel (Na-K, K-ATP, TREK1, TREK2) Modulation
The pharmacological activity of dibenzo[b,f]oxazepine derivatives extends to the modulation of various potassium channels, which are crucial for regulating cellular excitability. The well-studied analogue, loxapine, has been shown to interact with several types of potassium channels.
Notably, loxapine has been identified as an opener of the sodium-activated potassium (K-Na) channel Slack (Slo2.2). Slack channels contribute to setting the resting membrane potential and modulating neuronal firing patterns. In patch-clamp analyses, loxapine was found to activate Slack channels with an EC₅₀ of 4.4 µM. This activity was confirmed at the single-channel level with recombinant rat Slack channels and in native K-Na channels in dorsal root ganglion neurons.
Structure-Activity Relationship (SAR) Elucidation for Dibenzo[b,f][1][2]oxazepine Analogues
Influence of Chlorine Substitution Pattern on Receptor Selectivity and Potency
The substitution pattern of chlorine atoms on the dibenzo[b,f] nih.govoxazepine tricycle has a marked influence on the pharmacological profile of these compounds, particularly concerning their selectivity and potency at various G-protein coupled receptors (GPCRs). Research inspired by the dual histamine H₁/H₄ receptor ligand, VUF6884 (7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine), has led to the synthesis and characterization of numerous derivatives to explore these structure-activity relationships. nih.gov
Systematic modifications of the chlorine substitution have demonstrated that both the position and number of chlorine atoms can toggle receptor selectivity. For instance, while VUF6884, with its single chlorine at the 7-position, displays affinity for both H₁ and H₄ receptors, other patterns yield different selectivities. nih.gov One derivative, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine, was identified as a potent dual ligand for the human H₁ receptor (hH₁R) and the human serotonin 2A receptor (h5-HT₂AR), with high affinity for both. nih.gov In contrast, a related dibenzo[b,e]oxepine derivative, 1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine, emerged as a selective hH₁R antagonist. nih.gov This highlights that the chlorine substitution pattern, in conjunction with the nature of the tricyclic core (oxazepine vs. oxepine), is a critical determinant of receptor interaction and specificity. nih.govconsensus.app
The pharmacological data suggests that for some derivatives, the affinity for other aminergic GPCRs can be comparable to their affinity for histamine receptors, leading to a classification as "dirty drugs" due to their multi-target profile. nih.gov This broad activity spectrum is directly modulated by the chlorination pattern on the dibenzo[b,f] nih.govoxazepine scaffold.
| Compound | Receptor Affinity (pKi) | Selectivity Profile |
| VUF6884 (7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine) | hH₁R: 8.11, hH₄R: 7.55 nih.gov | Dual H₁/H₄ Receptor Ligand nih.gov |
| 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govoxazepine | hH₁R: 9.23, h5-HT₂AR: 8.74 nih.gov | Dual H₁/5-HT₂A Receptor Ligand nih.gov |
| 1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine | hH₁R: 8.44 (≤6.7 at other analyzed GPCRs) nih.gov | Selective H₁R Antagonist nih.gov |
Impact of Stereoisomerism on Biological Activity and Eutomer Identification
The introduction of a chiral center, typically at the C11 position of the dibenzo[b,f] nih.govoxazepine ring when substituted with a basic side chain, results in stereoisomers (enantiomers) that can exhibit significantly different biological activities. The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology, and identifying the more potent enantiomer, or "eutomer," is a critical step in drug development.
In the context of related tricyclic compounds, the separation of enantiomers and their subsequent pharmacological evaluation has confirmed the importance of stereochemistry. For example, with the dibenzo[b,e]oxepine derivative 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine, the R-enantiomer was identified as the eutomer at the human H₁ receptor, displaying significantly higher affinity than the S-enantiomer. nih.gov
Molecular docking and dynamic studies provide insight into these stereospecific interactions. Such studies suggest that the tricyclic core of these compounds binds in a similar fashion within the receptor's binding pocket as other established ligands. nih.gov For the oxepine derivatives, docking studies at the hH₁R indicate that the specific position of the chlorine atom within the tricyclic system, along with the oxygen atom, dictates whether the R- or the S-enantiomer will be the eutomer. nih.gov This underscores the profound impact of three-dimensional structure on receptor binding and biological function.
| Compound | Enantiomer | Receptor Affinity (pKi) at hH₁R |
| 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine | R-enantiomer | 8.83 nih.gov |
| S-enantiomer | 7.63 nih.gov |
Rational Design Based on Side Chain Modifications and Tricyclic Core Structure
The rational design of novel dibenzo[b,f] nih.govoxazepine derivatives involves strategic modifications to both the side chain and the tricyclic core to optimize pharmacological properties. The dibenz[b,f] nih.govoxazepine structure is considered a privileged scaffold in medicinal chemistry, and its derivatives have been explored for various therapeutic targets. benchchem.com
Modifications often focus on the side chain attached at the C11-position. In a series of N-11-(4'-N-aryl carboxamido/N-(aryl)-α-phenyl-acetamido-piperazinyl)-dibenz[b,f] nih.gov-oxazepine derivatives, researchers designed new compounds based on a revised structural model that considered the length and nature of the linker and the attached aryl group. researchgate.net These modifications aimed to enhance antipsychotic potential, leading to compounds with significant activity. researchgate.net The synthesis of such analogs is facilitated by a comprehensive understanding of the scaffold's reactivity, which enables the rational design of new structures.
Furthermore, the tricyclic core itself can be altered. Studies on related dibenz[b,e]azepines (morphanthridines) and dibenz[b,f] nih.govoxazepines have shown them to be extremely potent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. acs.org Research into these classes provides insight into the structure-activity relationships (SAR) around the tricyclic system, demonstrating that substitutions on the rings can modulate potency, with EC₅₀ values spanning a wide range from the micromolar to the sub-nanomolar level. acs.org This highlights the versatility of the core structure in designing compounds with specific biological activities.
Construction of Pharmacophore Models for De Novo Ligand Design
Pharmacophore modeling is a powerful computational tool used in rational drug design, especially when the three-dimensional structure of the target receptor is unknown. scispace.commdpi.com A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a ligand must possess to bind to its target receptor. scispace.commdpi.com
For dibenzo[b,f] nih.govoxazepine derivatives, pharmacophore models can be constructed based on a set of known active ligands. By superimposing the structures of active compounds, common chemical features are identified, providing a hypothesis for the key interactions required for biological activity. scispace.com This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net
Recent advancements have led to the development of pharmacophore-conditioned diffusion models for de novo drug design. researchgate.net These generative models can produce novel 3D molecular structures that are tailored to a specific pharmacophore hypothesis. researchgate.net This approach bridges pharmacophore modeling with 3D molecular generation, enabling the creation of new ligands with desired bioactivity profiles without needing the protein target's structure. researchgate.net By integrating an atom-based representation of a 3D pharmacophore, these models can precisely generate molecules that align with predefined constraints, offering a flexible and powerful framework for designing new ligands based on scaffolds like this compound. researchgate.net
Metabolism and Biotransformation Studies of Dibenzo B,f 1 2 Oxazepine in Preclinical Systems
Identification and Characterization of Metabolic Pathways and Metabolites
Loxapine (B1675254) undergoes extensive metabolism primarily in the liver through several key pathways, including hydroxylation, N-demethylation, and N-oxidation. patsnap.comeuropa.euhres.ca The main metabolic routes lead to the formation of hydroxylated derivatives and other modified compounds. europa.eu Following a one-hour incubation in liver microsomes, the primary metabolites identified are, in order of abundance: 7-hydroxyloxapine (B195982), amoxapine (B1665473), 8-hydroxyloxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine. researchgate.net
The metabolic pathways of dibenz[b,f] researchgate.netnumberanalytics.comoxazepine structures can involve oxidation at the C11 position to form a cyclic lactam. epa.gov Studies on the parent compound, dibenz[b,f]-1,4-oxazepine (CR), show it is initially oxidized to its lactam and subsequently to various aromatic hydroxylactams. sci-hub.box Another significant pathway for loxapine is N-oxidation, which results in the formation of loxapine N-oxide, an inactive metabolite. europa.euhres.canih.gov Additionally, N-demethylation of the piperazine (B1678402) ring produces amoxapine (N-desmethyl-loxapine), a metabolite which itself possesses antidepressant properties. nih.govwikipedia.org
Enzymatic Systems and Cellular Locations Involved in Biotransformation
The biotransformation of loxapine is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system located in liver microsomes. researchgate.netnih.govnih.gov In vitro studies have identified the specific CYP isozymes responsible for the various metabolic pathways. nih.gov While the liver is the primary site of metabolism, studies using lung microsomes showed no quantifiable metabolite formation, indicating a lower first-pass metabolism through the lungs compared to the liver. researchgate.net
The formation of loxapine's major metabolites is catalyzed by several specific enzymes:
8-hydroxyloxapine is mainly formed by CYP1A2. researchgate.netnih.govnih.gov
7-hydroxyloxapine formation is primarily mediated by CYP2D6 and CYP3A4. europa.eunih.govnih.gov
Amoxapine (N-desmethyl-loxapine) is formed through the action of CYP3A4, CYP2C19, and CYP2C8. europa.eunih.gov
Loxapine N-oxide formation involves flavin-containing monooxygenases (FMOs) and CYP3A4. europa.eunih.gov
Table 1: Enzymatic Pathways in Loxapine Metabolism
| Metabolite | Primary Enzymatic System(s) | Reference(s) |
|---|---|---|
| 7-hydroxyloxapine | CYP2D6, CYP3A4 | europa.eunih.govnih.gov |
| 8-hydroxyloxapine | CYP1A2 | researchgate.netnih.govnih.gov |
| Amoxapine | CYP3A4, CYP2C19, CYP2C8 | europa.eunih.gov |
| Loxapine N-oxide | FMO, CYP3A4 | europa.eunih.gov |
In Vitro and Ex Vivo Metabolic Models
The metabolism of loxapine has been investigated using various preclinical models to understand its biotransformation across different species. In vitro studies are crucial for identifying metabolic pathways and the enzymes involved. These studies commonly utilize liver microsomes from humans and various animal species, including rats, mice, guinea pigs, dogs, rabbits, and monkeys. nih.gov
Among these models, guinea pig liver microsomes have been shown to have a metabolic profile for loxapine that is similar to humans, making them a relevant model for drug-drug interaction studies. nih.gov The hydroxylation pathway was identified as the major route of metabolism in all species tested, though significant interspecies variability was observed. nih.gov In addition to microsomes, studies have employed cDNA-expressed enzymes to pinpoint the specific roles of individual CYP isoforms in loxapine metabolism. researchgate.netnih.gov Hepatocyte cultures have also been used to determine the rate of metabolism for related compounds. google.com
Differential Receptor Affinity and Biological Activity of Identified Metabolites
8-hydroxyloxapine , despite being a major metabolite, is not considered pharmacologically active at the D2 receptor. europa.eunih.gov
Amoxapine is an active metabolite known for its properties as a tricyclic antidepressant. patsnap.comwikipedia.org
Loxapine N-oxide is an inactive metabolite. hres.caresearchgate.net
Loxapine itself has a high affinity for serotonin (B10506) 5-HT2A receptors and a moderate affinity for dopamine (B1211576) D2 receptors. numberanalytics.comnih.gov The potent action of the 7-hydroxyloxapine metabolite at D2 receptors may explain why loxapine behaves clinically as a typical antipsychotic despite its in-vitro receptor binding profile, which is similar to atypical antipsychotics. psychiatryonline.org
Table 2: Receptor Affinity and Activity of Loxapine and its Metabolites
| Compound | Activity | Receptor Affinity Profile | Reference(s) |
|---|---|---|---|
| Loxapine | Active | High affinity for 5-HT2A and D4 receptors; moderate affinity for D2 receptors. | numberanalytics.comnih.govglpbio.com |
| 7-hydroxyloxapine | Active | High affinity for D2 receptors (higher than parent compound). | europa.eunih.govpsychiatryonline.org |
| 8-hydroxyloxapine | Inactive | Not pharmacologically active at D2 receptors. | europa.eunih.govresearchgate.net |
| Amoxapine | Active | Functions as a tricyclic antidepressant. | patsnap.comwikipedia.orgresearchgate.net |
| Loxapine N-oxide | Inactive | No significant pharmacological activity. | hres.caresearchgate.net |
Analytical Methodologies for Characterization and Quantification in Dibenzo B,f 1 2 Oxazepine Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and analysis of complex mixtures, providing critical data on the purity and composition of dibenzo[b,f] researchgate.netcopbela.orgoxazepine derivatives.
Gas Chromatography (GC) for Process Monitoring and Purity Assessment
Gas chromatography (GC) is a powerful technique for monitoring the synthesis of dibenzo[b,f] researchgate.netcopbela.orgoxazepines and assessing the purity of the final products. researchgate.net A rapid GC method employing a flame ionization detector (FID) has been developed for the determination of dibenz[b,f]-1,4-oxazepine (CR) and its precursors. researchgate.net This method is instrumental in tracking the conversion of reactants to products in real-time. For instance, in the synthesis of CR, it was observed that 96.6% of o-chlorobenzaldehyde was converted to a Schiff's base within 25 minutes. researchgate.net Subsequently, 75% of the potassium salt formed from the Schiff's base was converted to CR in 160 minutes. researchgate.net
The GC method demonstrates good linearity and accuracy, with average recovery rates ranging from 84% to 108.1%. researchgate.net The limit of detection for the analytes is in the range of 0.2 to 3 µg/L, and the limit of quantification is between 1 to 10 µg/L. researchgate.net The relative standard deviation of the method is between 3.0% and 4.3%, indicating good repeatability. researchgate.net
Table 1: GC Method Parameters for Dibenz[b,f]-1,4-oxazepine (CR) Analysis
| Parameter | Value |
| Column Temperature (o-chlorobenzaldehyde) | 200°C |
| Column Temperature (CR) | 250°C |
| Detection Limit | 0.2 - 3 µg/L |
| Quantification Limit | 1 - 10 µg/L |
| Average Recovery | 84 - 108.1% |
| Relative Standard Deviation | 3.0 - 4.3% |
This table summarizes the key parameters of the gas chromatography method used for the analysis of dibenz[b,f]-1,4-oxazepine (CR) and its precursors. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Determination
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of products in dibenzo[b,f] researchgate.netcopbela.orgoxazepine synthesis. googleapis.comresearchgate.net The progression of reactions can be controlled by spotting the reaction mixture on a silica (B1680970) gel TLC plate and eluting with a suitable solvent system. googleapis.com For example, in the synthesis of acyl, carbamoyl, and thiocarbamoyl derivatives of 10,11-dihydrodibenz[b,f] researchgate.netcopbela.orgoxazepine, TLC on silica gel eluted with a mixture of CH2Cl2:CH3OH:NH4OH was used to monitor the reaction. googleapis.com
The retention factor (Rf) values of the starting materials and products provide a clear indication of the reaction's progress. googleapis.com Complete consumption of the starting material can be confirmed by the disappearance of its corresponding spot on the TLC plate. googleapis.com TLC is also valuable for the analytical separation of diastereoisomeric mixtures, as demonstrated in the separation of sulfoxides derived from dibenzo[b,f] researchgate.netcopbela.orgoxazepines. vdoc.pub
Liquid Chromatography-Mass Spectrometry (LC/MS) for Compound Identification and Purity
Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly sensitive and specific technique used for the identification and purity analysis of dibenzo[b,f] researchgate.netcopbela.orgoxazepine compounds. google.comlcms.cz This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of (E)-ethyl 2-(4-(7-chlorodibenzo[b,f] researchgate.netcopbela.orgoxazepin-11-yl)piperazin-2-yl)acetate, an aliquot of the supernatant was injected onto the LC-MS/MS system for analysis. google.com
LC/MS is particularly useful for analyzing complex biological samples. For instance, a streamlined workflow using a mixed-mode solid phase extraction (SPE) method followed by LC-MS/MS analysis has been developed for a comprehensive panel of benzodiazepines and related compounds in urine. lcms.cz This method demonstrates excellent and reproducible quantitative results with an average extraction recovery of 91%. lcms.cz The use of a CORTECS UPLC C18+ column allows for the baseline separation of all target analytes. lcms.cz
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structural features of dibenzo[b,f] researchgate.netcopbela.orgoxazepine derivatives, including electronic transitions and the presence of specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to estimate trace quantities of dibenz(b,f)(1,4)oxazepine by measuring the absorption of UV or visible light by the molecule. dtic.mil This absorption corresponds to the excitation of electrons from lower to higher energy levels. A UV-spectrophotometric procedure for dibenz(b,f)(1,4)oxazepine has been developed with an average recovery of 100.0% and a best estimate standard deviation of 0.7. dtic.mil The minimum detection concentration for this method is 0.2 micrograms per milliliter of solvent. dtic.mil This technique can also be used in conjunction with thin-layer chromatography for identification and detection purposes. dtic.mil
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. copbela.org The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrational modes of its chemical bonds. libretexts.org In the context of 7-Chlorodibenzo(b,f)(1,4)oxazepine, IR spectroscopy can confirm the presence of key structural features.
Characteristic IR absorption bands for related dibenzo[b,f] researchgate.netcopbela.orgoxazepine structures include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹. libretexts.org
C=N stretching (imine): The conjugated cyclic imine structure in 8-chlorodibenz(b,f)(1,4)oxazepine would exhibit a characteristic absorption. asm.org
C-O-C stretching (ether): The ether linkage in the oxazepine ring will have a characteristic stretching vibration.
C-Cl stretching: The presence of the chlorine atom on the aromatic ring will result in a specific absorption in the fingerprint region.
The region from 3600 to 1200 cm⁻¹ is known as the functional group region and provides information about characteristic functional groups like –OH, –NH, and C=O. copbela.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the dibenzo[b,f] rsc.orgresearchgate.netoxazepine core reveals characteristic signals. A key diagnostic signal is the singlet corresponding to the imine proton (-N=CH-) of the seven-membered ring, which typically appears far downfield due to its chemical environment. For instance, in the parent dibenzo[b,f] rsc.orgresearchgate.netoxazepine, this proton resonates at approximately 8.63 ppm. rsc.org In the 7-chloro substituted analog, the protons on the two aromatic rings would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chlorine atom at the 7-position influences the chemical shifts of the protons on its substituted ring through its electron-withdrawing inductive effect and electron-donating mesomeric effect. Specifically, for the closely related 7-chlorodibenzo[b,f] rsc.orgresearchgate.netthiazepine, the aromatic protons appear in a range of δ 7.23-7.44 ppm, with one proton showing a distinct doublet of doublets at δ 7.28 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon atom of the imine group (C=N) is particularly noteworthy, typically resonating in the range of δ 160-162 ppm. rsc.org The spectrum will display a total of 13 distinct carbon signals, barring any coincidental overlap. The chlorine substitution directly impacts the chemical shift of the carbon atom it is attached to (C-7) and influences the shifts of adjacent carbons. In similar chlorinated heterocyclic structures, the carbon directly bonded to the chlorine atom shows a characteristic shift. mdpi.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale / Analog Compound Data |
| ¹H (Imine CH) | ~8.8 | Based on 7-chlorodibenzo[b,f] rsc.orgresearchgate.netthiazepine (δ 8.87 s, 1H). mdpi.com |
| ¹H (Aromatic) | 7.2 - 7.6 | Complex multiplets expected, consistent with related dibenzo[b,f] rsc.orgresearchgate.netoxazepine and thiazepine structures. rsc.orgmdpi.com |
| ¹³C (Imine C=N) | ~162 | Based on 7-chlorodibenzo[b,f] rsc.orgresearchgate.netthiazepine (δ 162.7). mdpi.com |
| ¹³C (Aromatic C-Cl) | ~132 | Based on 7-chlorodibenzo[b,f] rsc.orgresearchgate.netthiazepine (δ 132.8). mdpi.com |
| ¹³C (Aromatic) | 115 - 150 | Range typical for aromatic carbons in this heterocyclic system. rsc.orgmdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern.
The molecular formula of this compound is C₁₃H₈ClNO. fda.gov This corresponds to a monoisotopic molecular weight of approximately 229.03 g/mol . A key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks at m/z 229 and m/z 231, with the M+2 peak having roughly one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition. rsc.org The fragmentation pattern observed under electron ionization (EI) provides further structural confirmation. Studies on the related 8-chlorodibenz(b,f)(1,4)oxazepine show fragmentation pathways that include the loss of CO (carbon monoxide) and the combined loss of CO and Cl. asm.org Similar fragmentation would be expected for the 7-chloro isomer, involving characteristic losses of:
Cl• (chlorine radical) to give a fragment at m/z 194.
CO (carbon monoxide) from the oxazepine ring to yield a fragment ion.
HCN (hydrogen cyanide) through rearrangement and cleavage.
Analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the tricyclic system.
Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (for ³⁵Cl) | Ion Formula | Description |
| 229 | [C₁₃H₈ClNO]⁺ | Molecular ion (M⁺) |
| 231 | [C₁₃H₈³⁷ClNO]⁺ | Isotopic molecular ion (M+2)⁺ |
| 194 | [C₁₃H₈NO]⁺ | Loss of chlorine radical [M-Cl]⁺ |
| 201 | [C₁₂H₈ClNO]⁺ | Loss of carbon monoxide [M-CO]⁺ |
| 166 | [C₁₂H₈N]⁺ | Loss of chlorine and carbon monoxide [M-Cl-CO]⁺ |
X-ray Diffraction Studies for Solid-State Molecular Structure Determination
While specific crystallographic data for this compound is not widely published, studies on related dibenzo[b,f]oxazepine derivatives have been performed. researchgate.netrsc.org These analyses confirm the tricyclic nature of the scaffold and reveal important conformational details of the seven-membered oxazepine ring.
An X-ray diffraction study of this compound would yield:
Confirmation of Connectivity: Unambiguously confirming the atomic connections and the location of the chlorine atom at the C-7 position.
Bond Lengths and Angles: Providing precise measurements for all bonds, which can offer insight into hybridization and electronic effects, such as the influence of the chlorine substituent on the aromatic ring.
Conformation: Revealing the specific conformation (e.g., boat, twist-boat) adopted by the seven-membered oxazepine ring in the crystal lattice. This conformation is a balance between minimizing ring strain and optimizing electronic interactions.
Intermolecular Interactions: Elucidating how molecules pack in the crystal, identifying any significant intermolecular forces like pi-stacking or dipole-dipole interactions that stabilize the solid-state structure.
Such data is invaluable for understanding the molecule's intrinsic structural properties, which can be correlated with its chemical reactivity and used in computational modeling studies.
Future Directions and Emerging Research Frontiers for Dibenzo B,f 1 2 Oxazepine in Chemical Biology
Rational Design and Synthesis of Next-Generation Dibenzo[b,f]Current time information in Bangalore, IN.researchgate.netoxazepine Scaffolds with Tuned Selectivity
The rational design of next-generation dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine scaffolds focuses on fine-tuning their selectivity towards specific biological targets. The chlorine substitution at the 7-position has been identified as a key determinant in modulating the pharmacological profile of these compounds. nih.gov
Researchers are exploring various synthetic strategies to create novel analogs of 7-Chlorodibenzo(b,f)(1,4)oxazepine with enhanced selectivity. These methods include:
Solvent-Controlled Divergent Synthesis: An efficient and regioselective method for the divergent synthesis of pyrimidine (B1678525) and dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives from the same starting materials has been developed. The selectivity can be rationally tuned by choosing the appropriate reaction solvent. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a valuable tool for the rapid and efficient synthesis of dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives. This technique allows for shorter reaction times and often leads to higher yields. researchgate.net
Asymmetric Alkynylation: The asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepines has been successfully achieved by combining chiral phosphoric acid and Ag(I) catalysts. This method provides a facile route to optically active 11-substituted-10,11-dihydrodibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives. acs.org
Phosphorylation-Mediated Chlorination: A phosphorylation strategy using phosphorus oxychloride (POCl3) enables the synthesis of chlorinated dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives, which are critical for enhancing bioactivity.
These synthetic advancements, coupled with computational modeling and structure-activity relationship (SAR) studies, are enabling the design of next-generation dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine scaffolds with precisely tuned selectivity for their intended molecular targets.
Identification and Validation of Novel Molecular Targets for Biological Intervention
While the initial focus for dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives has been on established targets like histamine (B1213489) receptors, current research is aimed at identifying and validating novel molecular targets for these compounds. The unique structural features of this compound and its analogs suggest that they may interact with a wider range of biological macromolecules than previously anticipated.
Key molecular targets that have been identified for derivatives of this scaffold include:
Histamine H1 and H4 Receptors: A derivative, 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine, has been reported as a dual ligand for the histamine H1 and H4 receptors. nih.gov Another study identified 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine as a dual antagonist of the human histamine H1 receptor and the human 5-HT2A receptor. nih.gov
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel: Dibenz[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine is a potent agonist of the human TRPA1 channel, an important target for pain and inflammation. acsmedchem.org Computational studies using comparative molecular fields analysis (CoMFA) have been conducted to design more potent TRPA1 receptor agonists based on these derivatives.
Histone Deacetylases (HDACs): Certain dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives have been identified as inhibitors of histone deacetylases, which are promising targets for cancer therapy. google.com
Phosphoinositide 3-Kinase (PI3K): The rational design of selective benzoxazepin inhibitors of the α-isoform of PI3K has led to the identification of clinical candidates. nih.gov
Sodium Channels: The dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine scaffold has been explored for its potential as a sodium channel blocker, which could be relevant for the treatment of epilepsy and other neurological disorders. researchgate.net
The validation of these and other potential targets will be crucial for expanding the therapeutic applications of this compound derivatives.
Application of Advanced Biophysical Techniques for Ligand-Receptor Kinetic Studies
Understanding the kinetics of ligand-receptor interactions is crucial for optimizing the efficacy and duration of action of drug candidates. Advanced biophysical techniques are being increasingly applied to study the binding of dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives to their target receptors.
Some of the key techniques include:
Molecular Dynamics (MD) Simulations: MD simulations are used to model the binding of dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives to their receptors at an atomic level. These simulations can provide insights into the binding mode and the key interactions that determine affinity and selectivity. For instance, MD studies have suggested that the tricyclic core of these compounds binds in a similar mode to that of doxepine in the human H1 receptor crystal structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of ligand-receptor complexes and to study the dynamics of their interaction.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the real-time kinetics of binding and dissociation of ligands to their receptors.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy and entropy of binding.
These techniques, often used in combination, provide a detailed picture of the molecular interactions that govern the biological activity of this compound derivatives, guiding the design of compounds with improved pharmacokinetic and pharmacodynamic properties.
Development of High-Throughput Screening Platforms for Derivative Evaluation
The development of high-throughput screening (HTS) platforms is essential for rapidly evaluating the biological activity of large libraries of dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives. These platforms enable the efficient identification of "hit" compounds with desired pharmacological profiles.
Key aspects of HTS for these compounds include:
Cell-Based Assays: These assays use engineered cell lines that express the target receptor. The activity of the compounds is measured by monitoring changes in cellular responses, such as calcium influx or reporter gene expression. For example, the Tox21 program has utilized a quantitative high-throughput screening (qHTS) approach with 1,536-well plates to screen thousands of chemicals in cell-based assays. nih.gov
Biochemical Assays: These assays use purified proteins to directly measure the interaction of the compounds with their target.
Robotics and Automation: HTS platforms rely heavily on robotics and automation to handle the large number of samples and assays required. This increases throughput and reduces the potential for human error. nih.gov
Data Analysis and Informatics: Sophisticated data analysis tools are required to process the vast amounts of data generated by HTS campaigns and to identify statistically significant hits.
The development of robust and efficient HTS platforms is crucial for accelerating the discovery of new drug candidates based on the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Dibenzo[b,f]Current time information in Bangalore, IN.researchgate.netoxazepine Lead Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery, and their application to the lead optimization of dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives holds immense promise. preprints.orgpreprints.org
AI and ML can be used to:
Predict Biological Activity: ML models can be trained on existing SAR data to predict the biological activity of new, untested compounds. This can help to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. This can lead to the discovery of entirely new chemical scaffolds with improved efficacy and selectivity. nih.gov
Optimize Pharmacokinetic Properties: AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, helping to design drugs with better bioavailability and longer half-lives.
Identify Potential Off-Target Effects: By analyzing large datasets of protein structures and ligand interactions, AI can help to predict potential off-target effects of drug candidates, reducing the risk of adverse events.
The integration of AI and ML into the drug discovery pipeline is expected to significantly accelerate the development of new and improved therapeutics based on the this compound scaffold.
Investigating the Biosynthetic Pathways of Naturally Occurring Dibenzo[b,f]oxepine Analogues
While many dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives are synthesized in the laboratory, the dibenzo[b,f]oxepine scaffold also occurs in several medicinally relevant plants. nih.gov A review of the literature indicates that the Bauhinia plant family is a source of compounds with this core structure. researchgate.net Understanding the biosynthetic pathways of these naturally occurring analogues could provide valuable insights for the development of new synthetic strategies and for the bioengineering of novel compounds.
Future research in this area will likely focus on:
Identifying the Genes and Enzymes: Researchers will aim to identify the specific genes and enzymes responsible for the biosynthesis of the dibenzo[b,f]oxepine core in plants.
Elucidating the Reaction Mechanisms: Detailed studies will be needed to elucidate the enzymatic reaction mechanisms involved in the construction of the tricyclic ring system.
Heterologous Expression: Once the biosynthetic genes are identified, they could be expressed in microbial hosts to produce the dibenzo[b,f]oxepine scaffold on a larger scale.
Enzymatic Synthesis of Novel Derivatives: The enzymes from these biosynthetic pathways could potentially be used as biocatalysts for the synthesis of novel, non-natural dibenzo[b,f]oxepine derivatives.
While the current literature does not specifically mention naturally occurring chlorinated dibenzo[b,f]oxepine analogues, the exploration of biosynthetic pathways of the parent scaffold could pave the way for biocatalytic methods to produce halogenated derivatives in the future.
Q & A
Q. What are the standard synthetic routes for 7-chlorodibenzo(b,f)(1,4)oxazepine, and how do reaction conditions influence yield?
The most common method involves cyclocondensation of substituted 2-aminophenols with halogenated benzaldehydes under basic or microwave-assisted conditions. For example, Ghafarzadeh et al. achieved 78–87% yields using microwave irradiation to accelerate the reaction between 2-chlorobenzaldehydes and 2-aminophenols . Base selection (e.g., K₂CO₃) and solvent polarity (e.g., DMSO or PEG-300) critically impact cyclization efficiency. Lower yields (<70%) are observed with electron-deficient aldehydes due to reduced nucleophilicity .
Q. How is the purity of CR characterized in academic research?
HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) are standard. For example, Harrison et al. used reverse-phase C18 columns with acetonitrile/water gradients to resolve CR from byproducts like unreacted 2-aminophenol . NMR analysis focuses on distinguishing the oxazepine ring protons (δ 4.2–5.1 ppm) from aromatic protons (δ 6.8–7.5 ppm) .
Q. What in vitro models are used to study CR’s irritant effects?
Corneal epithelial cell lines (e.g., HCE-T) and murine sensory neurons are common. Ballantyne et al. demonstrated that CR induces Ca²⁺ influx in TRPA1-expressing neurons at EC₅₀ = 1.2 µM, correlating with its lachrymatory action . Contradictory data exist on NO release in macrophages, suggesting context-dependent pro-inflammatory effects .
Advanced Research Questions
Q. How can enantioselective synthesis of CR derivatives be achieved for pharmacological studies?
Ir-catalyzed asymmetric hydrogenation of cyclic imines enables enantioselective access to CR analogs. Gao et al. reported up to 94% ee using [Ir(COD)Cl]₂/(S)-Xyl-C₃*-TunePhos with morpholine-HCl as an additive . Key parameters:
Q. What computational tools are effective in predicting CR’s environmental persistence?
Molecular dynamics (MD) simulations and QSAR models predict soil mobility and hydrolysis half-lives. CR’s logP (3.1) and low water solubility (0.2 mg/L) suggest high soil adsorption, but experimental data from Sterner et al. show slow degradation (t₁/₂ = 28 d in sandy loam) due to microbial oxidase activity . Discrepancies between predicted and observed bioaccumulation (BCF = 120 in fish) highlight limitations in current models .
Q. How does structural modification of CR impact its pharmacological profile?
Piperazine substitution at C11 (e.g., Amoxapine) confers antidepressant activity via 5-HT₂A/NE reuptake inhibition (IC₅₀ = 12 nM). In contrast, methylation at C8 reduces TRPA1 agonism but increases µ-opioid receptor binding (Kᵢ = 8 nM), suggesting analgesic potential . SAR studies reveal that chloro substitution at C7 is critical for maintaining the planar conformation required for receptor interactions .
Methodological Challenges and Contradictions
- Synthetic yields : Microwave-assisted methods claim >85% yields , but reproducibility drops with scale-up (>10 mmol) due to uneven heating.
- Toxicity models : CR’s EC₅₀ in murine eyes (0.3 µg/mL) conflicts with in vitro IC₅₀ values (1.2 µg/mL), likely due to tear film dynamics .
- Environmental fate : Computational models underestimate CR’s hydrolysis in alkaline soils (pH >8), where t₁/₂ decreases to 14 d .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
